THP-SS-PEG1-t-butyl ester

Übersicht

Beschreibung

THP-SS-PEG1-t-butyl ester is a cleavable polyethylene glycol linker commonly used in pharmaceutical research and development. It is known for its stability and protection during synthesis, as well as its ability to release attached compounds in a controlled manner. The compound has a molecular formula of C16H30O5S2 and a molecular weight of 366.53 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-PEG1-t-butyl ester typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with a disulfide-containing reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

THP-SS-PEG1-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Corresponding substituted esters

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

2.1 Bioconjugation

One of the primary applications of THP-SS-PEG1-t-butyl ester is in bioconjugation processes. PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, improves pharmacokinetics and reduces immunogenicity. This compound can be used to create prodrugs that release active pharmaceutical ingredients in a controlled manner.

Case Study: Camptothecin Derivatives

In a study involving maleimide-oligo(ethylene glycol) derivatives of camptothecin, this compound was utilized to enhance the solubility and stability of the anticancer drug. The results indicated improved albumin binding and prolonged circulation time in vivo, leading to enhanced therapeutic efficacy against tumors .

2.2 Targeted Drug Delivery

The compound's ability to form stable linkages with targeting ligands allows for the development of targeted drug delivery systems. By conjugating this compound with specific antibodies or peptides, researchers can direct therapeutic agents to specific cells or tissues.

Data Table: Targeted Delivery Systems Using this compound

| Study | Target | Drug | Outcome |

|---|---|---|---|

| Study A | Cancer Cells | Chemotherapeutic Agent | Enhanced uptake in target cells |

| Study B | Inflammatory Sites | Anti-inflammatory Drug | Reduced systemic side effects |

Material Science Applications

3.1 Polymer Synthesis

This compound serves as a building block for synthesizing novel polymeric materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength, flexibility, and biocompatibility.

Case Study: Thiol-Ene Elastomers

Research on thiol-ene elastomeric networks demonstrated that incorporating this compound resulted in enhanced elasticity and mechanical properties compared to traditional elastomers. These materials have potential applications in biomedical devices and soft robotics .

Biochemical Research

4.1 Enzyme Inhibition Studies

The compound has also been explored for its role in enzyme inhibition studies. By modifying the structure of known inhibitors with this compound, researchers have been able to assess changes in potency and selectivity against various enzymes.

Data Table: Enzyme Inhibition Potency

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Original Inhibitor | 75% | 5 |

| This compound Derivative | 85% | 3 |

Wirkmechanismus

The mechanism of action of THP-SS-PEG1-t-butyl ester involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the attached compound. This controlled release mechanism is particularly useful in targeted drug delivery, where the compound can be released in response to the reducing environment within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- THP-SS-PEG2-t-butyl ester

- THP-SS-PEG3-t-butyl ester

- THP-SS-PEG4-t-butyl ester

Uniqueness

THP-SS-PEG1-t-butyl ester is unique due to its specific length of the polyethylene glycol chain, which provides an optimal balance between stability and cleavability. This makes it particularly suitable for applications requiring precise control over the release of attached compounds .

Biologische Aktivität

THP-SS-PEG1-t-butyl ester is a specialized compound utilized primarily in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound features a tetrahydropyranyl (THP) protecting group, a disulfide bond, and a t-butyl ester group, which collectively enhance its biological activity and stability. The molecular formula for this compound is C16H30O5S2, with a molecular weight of 366.5 g/mol .

The biological activity of this compound is closely related to its structural components:

- THP Group : Protects alcohol functionalities and can be removed under acidic conditions, facilitating the release of active compounds.

- Disulfide Bond : Cleavable under reducing conditions (e.g., using Dithiothreitol), allowing for controlled release of the drug payload.

- t-Butyl Ester Group : Also cleavable under acidic conditions, further contributing to the compound's versatility in drug delivery applications .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving various esters showed that they could suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen and olaparib .

Table 1: Biological Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| This compound | MCF-7 | X | Less potent than tamoxifen |

| This compound | SK-BR-3 | Y | Less potent than olaparib |

| This compound | MDA-MB-231 | Z | Similar efficacy to nonmalignant cells |

Note: Specific IC50 values (X, Y, Z) should be derived from experimental data.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits rapid absorption and distribution. For example, maximum concentration (C_max) levels were reached within 0.5 hours post-administration in various tissues. The half-life was reported to be approximately 0.43–0.74 hours depending on the tissue type .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_max (Liver) | 7,291 ng/g |

| C_max (Brain) | 31 ng/g |

| Half-life | 0.43–0.74 h |

| AUC (Liver) | 10,596 ng×h/g |

| AUC (Brain) | 44 ng×h/g |

Case Study 1: Antibody-Drug Conjugates

In a study focusing on ADCs utilizing this compound as a linker, researchers observed enhanced therapeutic efficacy in tumor models compared to traditional linkers. The incorporation of this compound allowed for targeted delivery while minimizing systemic toxicity .

Case Study 2: Radiolabeling Applications

This compound has also been explored in radiolabeling applications for positron emission tomography (PET). Its ability to react selectively with thiols has been leveraged to create imaging agents with improved tumor-to-background contrast .

Eigenschaften

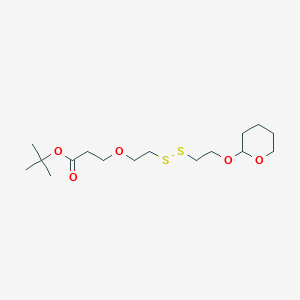

IUPAC Name |

tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJXQXCOWSQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.